molecular formula C22H26O7 B12416726 Herpotrichone B

Herpotrichone B

Cat. No.: B12416726
M. Wt: 402.4 g/mol
InChI Key: XMZRXROVLVZVQL-JOABLRHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Herpotrichone B is typically isolated from natural sources, specifically from the Herpotrichia species. The isolation process involves comprehensive separation methods to extract and purify the compound

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of the Herpotrichia species, followed by extraction and purification processes. The specific conditions for industrial production are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

Herpotrichone B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Herpotrichone B has several scientific research applications, including:

Mechanism of Action

Herpotrichone B exerts its effects by inhibiting lipopolysaccharide-induced inflammation in BV-2 microglial cells. The compound targets specific molecular pathways involved in neuroinflammation, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling pathways . The exact molecular targets and pathways are still under investigation, but this compound is known to modulate the activity of key enzymes and receptors involved in the inflammatory response.

Comparison with Similar Compounds

Herpotrichone B is similar to other compounds isolated from the Herpotrichia species, such as Herpotrichone A. Both compounds exhibit anti-neuroinflammatory activity, but this compound has a more potent effect with a lower IC50 value . Other similar compounds include fungal polyketides with similar structural features and biological activities .

List of Similar Compounds

    Herpotrichone A: Another compound from the Herpotrichia species with anti-neuroinflammatory properties.

    Fungal polyketides: A class of compounds with similar structural features and biological activities.

This compound stands out due to its potent anti-neuroinflammatory activity and potential therapeutic applications in neuroinflammatory and neurodegenerative diseases.

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(1R,3R,5R,8R,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione

InChI

InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21+,22+/m0/s1

InChI Key

XMZRXROVLVZVQL-JOABLRHPSA-N

Isomeric SMILES

CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@@H](O[C@H]3C)OC)OC(=O)C=C2OC

Canonical SMILES

CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC

Origin of Product

United States

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